Azido-PEG8-CH2CO2-NHS is a specialized compound that plays a significant role in bioconjugation and click chemistry applications. This compound features an azide functional group and an N-hydroxysuccinimide ester, linked by a polyethylene glycol (PEG) chain. The incorporation of the hydrophilic PEG spacer enhances the solubility of this compound in aqueous environments, making it particularly useful in various scientific fields including biochemistry and molecular biology.
Azido-PEG8-CH2CO2-NHS is classified as a PEG derivative due to its polyethylene glycol backbone. It falls under the category of bioconjugation reagents owing to its reactive functional groups, which facilitate the attachment to biomolecules.
The synthesis of Azido-PEG8-CH2CO2-NHS typically involves several key steps:
The synthesis requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents include dichloromethane and dimethyl sulfoxide, which are used to dissolve reactants and facilitate reactions .
Azido-PEG8-CH2CO2-NHS participates in several key reactions:
The reactions involving this compound are characterized by their specificity and efficiency, making them ideal for labeling biomolecules in various applications.
The mechanism of action for Azido-PEG8-CH2CO2-NHS involves two primary pathways:
The efficiency of these reactions allows for precise modifications of biomolecules, enhancing their functionality in research and therapeutic applications.
Azido-PEG8-CH2CO2-NHS is a white to off-white solid at room temperature. It is soluble in polar solvents such as water and dimethyl sulfoxide due to its PEG component.
Key chemical properties include:
These properties make Azido-PEG8-CH2CO2-NHS suitable for various biochemical applications .
Azido-PEG8-CH2CO2-NHS has numerous applications across scientific disciplines:
The evolution of polyethylene glycol (PEG) linkers represents a transformative trajectory in bioconjugation chemistry. Early linker technologies relied on short-chain molecules (e.g., PEG1–PEG3), which offered limited steric flexibility and solubility enhancement. The advent of longer PEG chains, exemplified by Azido-PEG8-CH2CO2-NHS (CAS# 2182601-81-4), emerged from the need to overcome these constraints. PEG8 linkers incorporate an 8-unit ethylene oxide spacer, creating a 32.4 Å molecular bridge that significantly improves water solubility and reduces steric hindrance during biomolecular conjugation [1] [6]. This design evolution directly addressed critical limitations in antibody-drug conjugate (ADC) development, where early linkers often precipitated target molecules or exhibited poor in vivo stability. Studies such as those by Sano et al. demonstrated that PEG8 spacers enhance the performance of diagnostic imaging probes by optimizing the distance between targeting antibodies and payloads, thereby improving binding kinetics and signal-to-noise ratios [6]. The shift toward monodisperse PEG linkers like Azido-PEG8-CH2CO2-NHS—with >95% purity—further reflects industry demands for synthetic reproducibility and pharmacokinetic predictability [3] [8].
Table 1: Evolution of PEG-Based Linker Designs
Generation | Representative Linker | PEG Units | Key Advancements | Limitations Addressed |
---|---|---|---|---|
First-Gen | Azido-PEG3-NHS ester | 3 | Initial biocompatibility | Poor solubility, rapid clearance |
Second-Gen | Azido-PEG4/6-NHS ester | 4–6 | Moderate solubility enhancement | Steric hindrance in conjugation |
Current-Gen | Azido-PEG8-CH2CO2-NHS | 8 | Optimal hydrophilicity, spacing | Hydrolysis susceptibility, immunogenicity |
Azido-PEG8-CH2CO2-NHS exemplifies precision molecular engineering through its orthogonal reactive groups: an amine-reactive N-hydroxysuccinimide (NHS) ester and a click chemistry-compatible azide terminus. The NHS ester enables rapid amide bond formation with primary amines (–NH₂) in proteins, antibodies, or amine-modified oligonucleotides at physiological pH (7.0–9.0), achieving conjugation efficiencies >90% under optimized conditions [1] [6]. Concurrently, the terminal azide (–N₃) engages in strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives, eliminating the need for cytotoxic copper catalysts. This dual functionality enables modular, two-step bioconjugation strategies critical for complex constructs like bispecific antibodies or multi-component nanoparticles [3] [10]. The PEG8 spacer’s role extends beyond passive linkage; its hydrophilic ethylene oxide units enhance aqueous solubility (>50 mg/mL in PBS) and shield conjugated biomolecules from aggregation and immune recognition [5] [8]. As noted in ADC research by Creative Biolabs, the linker’s non-cleavable design (unlike ester-based counterparts) ensures payload retention until cellular internalization, a key attribute for targeted cancer therapeutics [3].
The structural architecture of Azido-PEG8-CH2CO2-NHS delivers three transformative advantages over conventional NHS esters:
Hydrolytic Stability: The PEG8 spacer sterically shields the NHS ester from nucleophilic attack by water molecules, extending its functional half-life to >4 hours in aqueous buffers (pH 7.4). Non-PEGylated NHS esters degrade within minutes under identical conditions, complicating conjugation workflows [1] [6]. This stability permits pre-dissolution in stock solutions (e.g., DMSO) without significant loss of reactivity [8].
Solubility Enhancement: Traditional NHS esters with hydrophobic backbones (e.g., benzyl or alkyl chains) suffer from aqueous insolubility, requiring organic co-solvents that denature proteins. The PEG8 moiety’s hydration shell enables direct dissolution in physiological buffers (0.1M PBS), supporting homogeneous conjugation with amine-containing biomolecules [5] [8].
Spatial Flexibility: Unlike rigid aryl-based linkers, the PEG8 chain’s conformational flexibility optimizes orientation for bimolecular reactions. This reduces failed conjugations caused by steric clashes, particularly with buried amine residues in antibodies or membrane proteins [6] [10].
Table 2: Performance Comparison of NHS-Ester Linkers
Parameter | Traditional NHS Ester | Azido-PEG8-CH2CO2-NHS | Functional Impact |
---|---|---|---|
Hydrolysis Half-Life | <10 min (pH 7.4) | >4 hours (pH 7.4) | Enables longer reaction times without quenching |
Aqueous Solubility | Low (requires DMSO) | High (≤50 mg/mL in water) | Prevents protein aggregation |
Conjugation Efficiency | 40–60% | >90% | Reduces reagent waste |
Secondary Interactions | Common (hydrophobic) | Minimal (PEG shield) | Lowers nonspecific binding |
The linker’s design also mitigates limitations of shorter PEG variants. For instance, Azido-PEG3-NHS esters (CAS# 1245718-89-1) exhibit reduced steric benefits and solubility compared to their PEG8 counterparts [9]. Furthermore, the methyl acetate bridge (–CH₂CO₂–) between the PEG chain and NHS ester enhances electrophilicity, accelerating amine acylation versus standard PEG-NHS esters [6] [8]. These attributes cement Azido-PEG8-CH2CO2-NHS as a versatile scaffold for next-generation biotherapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7